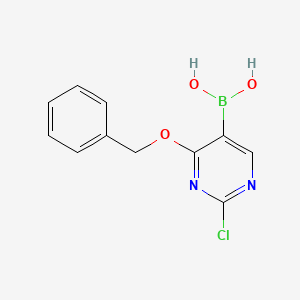

4-Benzyloxy-2-chloropyrimidine-5-boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2-chloro-4-phenylmethoxypyrimidin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BClN2O3/c13-11-14-6-9(12(16)17)10(15-11)18-7-8-4-2-1-3-5-8/h1-6,16-17H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSBWOMQLKWUPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1OCC2=CC=CC=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Detailed Synthesis Methods

Synthesis of Boronic Acid Pinacol Ester Intermediate

The most documented and practical route involves the preparation of the pinacol ester derivative (4-benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester), which is then hydrolyzed to obtain the target boronic acid.

General Procedure

- Starting Material: 4-benzyloxy-2-chloropyrimidine (or a suitably protected precursor).

- Borylation Reaction:

- The substrate is subjected to a Miyaura borylation using bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base such as potassium acetate in an inert atmosphere (argon or nitrogen).

- The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dioxane at elevated temperatures (80–100°C).

- Isolation: The crude product is purified by column chromatography to yield the pinacol ester.

Example Data Table: Synthesis of Pinacol Ester

| Step | Reagents & Conditions | Yield (%) | Reference |

|---|---|---|---|

| Borylation | 4-benzyloxy-2-chloropyrimidine, bis(pinacolato)diboron, Pd catalyst, KOAc, DMF, 100°C, 12h | 60–75 |

Hydrolysis to Boronic Acid

The pinacol ester is then hydrolyzed under mild acidic or basic aqueous conditions to afford the free boronic acid.

General Procedure

- Hydrolysis:

- The pinacol ester is treated with an aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at room temperature or slightly elevated temperatures.

- The reaction is monitored by TLC or HPLC until completion.

- Isolation:

- The mixture is extracted, and the aqueous layer is acidified (if basic hydrolysis was used) to precipitate the boronic acid.

- The product is filtered, washed, and dried.

Example Data Table: Hydrolysis Step

| Step | Reagents & Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydrolysis | Pinacol ester, 1N HCl, RT, 1–2 h | 80–90 |

Alternative Preparation Approaches

Direct Lithiation-Borylation

A less common but feasible approach involves direct lithiation of a halogenated pyrimidine precursor (e.g., 5-bromo-2-chloropyrimidine), followed by reaction with a boron source such as trimethyl borate or trialkoxyborate. This method is more suited for simpler pyrimidines but can be adapted for substituted derivatives with appropriate protection strategies.

Example Data Table: Lithiation-Borylation

| Step | Reagents & Conditions | Yield (%) | Reference |

|---|---|---|---|

| Lithiation-Borylation | 5-bromo-2-chloropyrimidine, n-BuLi, B(OMe)₃, THF, -78°C, 4h | 73 |

Research Findings and Practical Notes

- The pinacol ester route is favored due to the stability of the ester and its compatibility with a wide range of functional groups.

- Yields for the borylation step are generally moderate to good (60–75%), while hydrolysis to the boronic acid is typically high yielding (80–90%).

- Purification is crucial, as boronic acids can be sensitive to air and moisture, leading to oxidation or protodeboronation.

- The choice of catalyst and solvent can significantly impact the efficiency and selectivity of the borylation step.

Summary Table: Preparation Methods

| Method | Key Steps | Typical Yield | Notes |

|---|---|---|---|

| Miyaura Borylation + Hydrolysis | Borylation with bis(pinacolato)diboron, hydrolysis of pinacol ester | 50–70% (overall) | Most common, scalable |

| Direct Lithiation-Borylation | Lithiation with n-BuLi, borylation with B(OMe)₃, acid workup | 60–75% | Less common, requires low temp |

Analyse Chemischer Reaktionen

Types of Reactions: 4-Benzyloxy-2-chloropyrimidine-5-boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding borane.

Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution of the chlorine atom can result in various substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 4-Benzyloxy-2-chloropyrimidine-5-boronic acid is as a reagent in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are foundational in synthesizing complex organic molecules. The compound's unique structure allows it to participate effectively in these reactions, making it a valuable tool for chemists engaged in organic synthesis .

Building Block for Complex Molecules

The compound serves as a building block in the synthesis of various biologically active compounds. Its ability to form stable intermediates facilitates the development of new pharmaceuticals and agrochemicals .

Biological Applications

Enzyme Inhibition and Drug Development

Research indicates that this compound can be utilized to develop enzyme inhibitors and receptor modulators. For example, it has been studied for its potential role as an inhibitor of heat shock protein 90 (HSP90), which is implicated in cancer progression. Compounds derived from this boronic acid have shown promising antiproliferative activity against various cancer cell lines .

Antimicrobial and Antiviral Properties

Studies suggest that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition . Additionally, its structural features suggest potential antiviral activity, particularly against viruses like hepatitis C by targeting viral enzymes.

Material Science

Development of Advanced Materials

In industrial applications, this compound is explored for creating advanced materials, including polymers and electronic components. Its unique chemical properties allow for modifications that enhance material performance in various applications .

Antibacterial Efficacy

A comprehensive study focused on piperidine derivatives highlighted that modifications in the piperidine ring significantly influenced antibacterial potency against various bacterial strains. The structure-activity relationship (SAR) was critical for developing effective antimicrobial agents .

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| This Compound | E. coli | 0.5 |

| P. aeruginosa | 0.25 | |

| S. aureus | 9.5 |

Antiviral Potential

Another investigation examined the antiviral capabilities of boron-containing compounds against hepatitis C virus (HCV). Several derivatives exhibited promising results in vitro, indicating their potential as therapeutic agents against viral infections .

Wirkmechanismus

The mechanism of action of 4-Benzyloxy-2-chloropyrimidine-5-boronic acid involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

A detailed comparison with structurally related boronic acid derivatives is provided below, focusing on substituent effects, reactivity, and applications.

Table 1: Key Structural and Functional Comparisons

Key Differences and Research Findings

Substituent Effects on Reactivity

- The benzyloxy group in this compound provides steric bulk, slowing coupling reactions compared to smaller substituents like methoxy (e.g., 2-methoxy-5-pyrimidylboronic acid) . However, the benzyloxy group improves solubility in organic solvents .

- Chlorine at C2 directs cross-coupling to the C5 boronic acid position, whereas fluorine (e.g., 4-benzyloxy-2-fluorophenylboronic acid) increases electron-withdrawing effects, altering regioselectivity .

Functional Group Compatibility Unlike 4-benzyloxy-5-bromo-2-chloropyrimidine, the boronic acid pinacol ester enables Suzuki reactions but cannot participate in SNAr (nucleophilic aromatic substitution) due to the absence of a leaving group at C5 . The pinacol ester in the target compound stabilizes the boronic acid against protodeboronation, a common issue in free boronic acids like 4-benzyloxy-3-chlorophenylboronic acid .

Applications in Drug Discovery The pyrimidine core in this compound is preferred over phenylboronic acids (e.g., 4-benzyloxy-2-methylphenylboronic acid) for mimicking nucleotide structures in kinase inhibitors . Compared to dichloro derivatives (e.g., 2,4-dichloropyrimidine-5-boronic acid), the mono-chloro substitution allows sequential functionalization at C2 and C5 .

Challenges and Limitations

- The benzyloxy group requires deprotection (e.g., hydrogenolysis) for further modifications, adding synthetic steps compared to methoxy or unprotected hydroxyl analogs .

- Steric hindrance from the benzyl group reduces coupling efficiency with bulky aryl halides, as observed in studies comparing it with 2-methoxy-5-pyridylboronic acid .

Biologische Aktivität

4-Benzyloxy-2-chloropyrimidine-5-boronic acid is an organoboron compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 346.62 g/mol. The compound features a pyrimidine core substituted with a benzyloxy group at the 4-position and a chlorine atom at the 2-position, along with a boronic acid moiety at the 5-position. These structural characteristics contribute to its stability and solubility in various organic solvents, making it suitable for chemical synthesis and biological studies.

Interaction with Biological Targets

Boronic acids, including this compound, are known to interact with various biological targets, particularly enzymes. They can form reversible covalent bonds with active site residues such as serine or threonine, which is crucial for their inhibitory effects on enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibition where boronic acids can serve as effective inhibitors.

Biochemical Pathways

The compound participates in biochemical reactions such as the Suzuki-Miyaura cross-coupling reaction, which is essential for forming carbon-carbon bonds in organic synthesis. This reaction allows for the incorporation of various functional groups into the pyrimidine ring, enhancing the compound's versatility in drug development.

Pharmacokinetics

Research indicates that boronic acids generally exhibit good absorption and distribution throughout biological systems. Preliminary studies suggest that this compound maintains bioavailability and can effectively cross biological barriers, such as the blood-brain barrier. Its pharmacokinetic profile suggests potential for therapeutic applications, particularly in targeting diseases where enzyme inhibition is beneficial.

Antiviral Activity

Recent studies have explored the antiviral potential of compounds related to this compound. For instance, derivatives have shown promising results against RNA viruses by inhibiting viral replication mechanisms. The effectiveness of these compounds often correlates with their structural modifications, highlighting the importance of substituents on biological activity .

Case Studies

- Diabetic Retinopathy : A study involving a related compound demonstrated its ability to reduce retinal vascular leakage in diabetic models. This effect was attributed to its action as a PPARα agonist, suggesting that similar compounds may hold therapeutic promise for conditions like diabetic retinopathy .

- Enzyme Inhibition : Investigations into the inhibitory effects on heat shock protein 90 (HSP90) have identified structural analogs that exhibit significant biological activity. These findings underscore the potential of boronic acid derivatives in cancer therapy by targeting critical chaperone proteins involved in tumor growth .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C17H20BClN2O3 | Boronic acid moiety | Enzyme inhibition |

| 4-(Benzyloxy)-2-methylpyrimidine-5-boronic acid | C17H22BN3O3 | Methyl group substitution | Potentially different reactivity |

| 4-(Benzyloxy)-2-fluoropyrimidine-5-boronic acid | C17H20BFN2O3 | Fluorine substituent | May exhibit different biological activity |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for Suzuki-Miyaura cross-coupling using 4-Benzyloxy-2-chloropyrimidine-5-boronic acid?

- Methodological Answer : The Suzuki-Miyaura reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃ or K₂CO₃), and anhydrous solvents (THF, DMF, or dioxane). For aryl halide partners, temperatures between 80–110°C under inert gas (N₂/Ar) are optimal. The chlorine substituent on the pyrimidine ring may slow coupling due to electron-withdrawing effects; thus, extended reaction times (12–24 h) are recommended .

Q. How is this compound synthesized?

- Methodological Answer : A common route involves halogenation of a pyrimidine precursor followed by boronation. For example:

Step 1 : Benzyl protection of a hydroxyl group on pyrimidine using benzyl bromide and a base (e.g., K₂CO₃ in DMF).

Step 2 : Chlorination at the 2-position using POCl₃ or NCS.

Step 3 : Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and a Pd catalyst (e.g., Pd(dba)₂) in THF at 80°C .

Q. What analytical techniques validate the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 5.0–5.2 ppm, aromatic protons).

- HPLC-MS : To assess purity (>95%) and detect boronic acid dehydration byproducts.

- Elemental Analysis : Verify boron content via ICP-MS or colorimetric assays .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, benzyloxy) influence reactivity in cross-coupling?

- Methodological Answer : The 2-chloro group decreases electron density at the 5-boronic acid site, reducing transmetalation efficiency. Computational studies (DFT) can model charge distribution. Experimentally, coupling yields improve with electron-deficient aryl partners (e.g., nitroarenes) or by switching to more active catalysts like Pd-XPhos .

Q. What strategies prevent protodeboronation during storage and reactions?

- Methodological Answer :

- Storage : Use inert atmospheres and low temperatures (–20°C). Stabilize as the pinacol ester (e.g., this compound pinacol ester, CAS 1073354-22-9) to minimize hydrolysis .

- Reaction Conditions : Avoid protic solvents; use additives like 4Å molecular sieves to scavenge water .

Q. How is this compound applied in synthesizing bioactive pyrimidine derivatives?

- Methodological Answer : The boronic acid serves as a key intermediate for:

- Kinase Inhibitors : Coupling with heteroaryl halides (e.g., substituted pyridines) to create ATP-binding site competitors.

- Anticancer Agents : Functionalization at the 5-position via Sonogashira or Buchwald-Hartwig amination .

Data Contradictions and Resolutions

- Catalyst Selection : recommends Pd(PPh₃)₄ for aryl couplings, while suggests PdCl₂(dppf) for sterically hindered substrates. Resolution: Screen both catalysts with TLC monitoring to optimize yields.

- Solvent Polarity : Some protocols use THF (), while others prefer DMF ( ). Resolution: Test solvent mixtures (e.g., THF/H₂O) to balance solubility and reaction rate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.